molecular formula C14H11ClN2O3 B2696829 3-{[(2-Chloropyridin-4-yl)formamido]methyl}benzoic acid CAS No. 1575522-19-8

3-{[(2-Chloropyridin-4-yl)formamido]methyl}benzoic acid

Cat. No.: B2696829
CAS No.: 1575522-19-8
M. Wt: 290.7
InChI Key: AGUDDUUAWRKOGX-UHFFFAOYSA-N
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Description

3-{[(2-Chloropyridin-4-yl)formamido]methyl}benzoic acid is a chemical compound with the molecular formula C14H11ClN2O3 It is characterized by the presence of a chloropyridine moiety attached to a benzoic acid structure through a formamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Chloropyridin-4-yl)formamido]methyl}benzoic acid typically involves the reaction of 2-chloropyridine-4-carboxaldehyde with 3-aminomethylbenzoic acid in the presence of a formylating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Chloropyridin-4-yl)formamido]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the formamido group to an amine.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the pyridine ring.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

3-{[(2-Chloropyridin-4-yl)formamido]methyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[(2-Chloropyridin-4-yl)formamido]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active sites, while the chloropyridine moiety can participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine-4-methanol: A related compound with a hydroxyl group instead of a formamido group.

    3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: Compounds with similar pyridine structures but different functional groups.

Uniqueness

3-{[(2-Chloropyridin-4-yl)formamido]methyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloropyridine and a formamido group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-[[(2-chloropyridine-4-carbonyl)amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-12-7-10(4-5-16-12)13(18)17-8-9-2-1-3-11(6-9)14(19)20/h1-7H,8H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUDDUUAWRKOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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